2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as CEP-1347, is a small molecule inhibitor that has been studied for its potential therapeutic benefits in various neurological disorders.
Mecanismo De Acción
2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile acts as an inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in cell death and inflammation. By inhibiting JNK, 2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can prevent the activation of downstream signaling pathways that lead to cell death and inflammation, thereby protecting neurons from damage.
Biochemical and Physiological Effects:
2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to have a number of biochemical and physiological effects in preclinical studies. These include the inhibition of JNK activation, the prevention of oxidative stress, the reduction of inflammation, and the promotion of neuronal survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is that it has been extensively studied in preclinical models, and its mechanism of action is well understood. This makes it a useful tool for investigating the role of the JNK signaling pathway in various neurological disorders. However, one limitation of 2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is that its efficacy in clinical trials has been mixed, with some studies showing no significant benefit.
Direcciones Futuras
There are a number of future directions for research on 2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. One area of interest is the development of more potent and selective JNK inhibitors that may have greater therapeutic potential. Another area of interest is the investigation of the role of JNK signaling in other neurological disorders, such as multiple sclerosis and Huntington's disease. Additionally, there is ongoing research into the use of 2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in combination with other drugs for the treatment of neurological disorders.
Métodos De Síntesis
The synthesis of 2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves a multi-step process that begins with the condensation of 3,4,5-trimethoxybenzaldehyde and 2,3-dimethylaniline to form the intermediate compound, 2,3-dimethyl-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline. This intermediate is then reacted with morpholine and cyanogen bromide to yield 2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile.
Aplicaciones Científicas De Investigación
2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been extensively studied for its potential therapeutic benefits in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS). In preclinical studies, 2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to protect neurons from cell death and improve motor function in animal models of these disorders.
Propiedades
Nombre del producto |
2-Amino-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile |
---|---|
Fórmula molecular |
C25H32N4O5 |
Peso molecular |
468.5 g/mol |
Nombre IUPAC |
2-amino-7,7-dimethyl-1-morpholin-4-yl-5-oxo-4-(3,4,5-trimethoxyphenyl)-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C25H32N4O5/c1-25(2)12-17-22(18(30)13-25)21(15-10-19(31-3)23(33-5)20(11-15)32-4)16(14-26)24(27)29(17)28-6-8-34-9-7-28/h10-11,21H,6-9,12-13,27H2,1-5H3 |
Clave InChI |
IKVJJGVDZWQGEY-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C(=C(N2N3CCOCC3)N)C#N)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)C1)C |
SMILES canónico |
CC1(CC2=C(C(C(=C(N2N3CCOCC3)N)C#N)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.